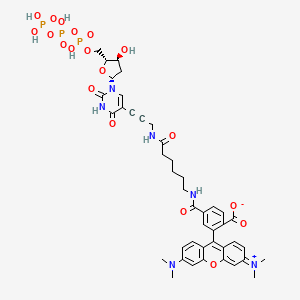
Tetramethylrhodamine-dUT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethylrhodamine-5-(2’-deoxyuridine-5’-triphosphate) is a fluorescently labeled nucleotide analog used extensively in molecular biology and biochemistry. This compound is particularly valuable for its ability to incorporate into DNA during various labeling techniques, such as nick translation, random-primed labeling, and polymerase chain reaction (PCR). The tetramethylrhodamine moiety provides a red fluorescence, making it suitable for applications requiring direct fluorescence detection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethylrhodamine-5-(2’-deoxyuridine-5’-triphosphate) involves the conjugation of tetramethylrhodamine to 2’-deoxyuridine-5’-triphosphate via an amide linkage. The process typically starts with the activation of the carboxyl group of tetramethylrhodamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS). The activated ester is then reacted with 2’-deoxyuridine-5’-triphosphate to form the final product .
Industrial Production Methods
Industrial production of Tetramethylrhodamine-5-(2’-deoxyuridine-5’-triphosphate) follows similar synthetic routes but on a larger scale. The process involves stringent purification steps, including high-performance liquid chromatography (HPLC), to ensure the high purity and quality of the final product. The compound is typically supplied as a 1 mM solution in a suitable buffer, such as lithium salt .
Chemical Reactions Analysis
Types of Reactions
Tetramethylrhodamine-5-(2’-deoxyuridine-5’-triphosphate) primarily undergoes substitution reactions during its incorporation into DNA. It serves as a substrate for various DNA polymerases, including DNA polymerase I, Taq DNA polymerase, and reverse transcriptase .
Common Reagents and Conditions
Nick Translation: Utilizes DNA polymerase I and DNase I in the presence of Tetramethylrhodamine-5-(2’-deoxyuridine-5’-triphosphate) to incorporate the labeled nucleotide into DNA.
Random-Primed Labeling: Involves the use of random primers and DNA polymerase to incorporate the labeled nucleotide.
Polymerase Chain Reaction (PCR): Employs Taq DNA polymerase to incorporate the labeled nucleotide during DNA amplification.
Major Products Formed
The major products formed from these reactions are DNA fragments labeled with Tetramethylrhodamine-5-(2’-deoxyuridine-5’-triphosphate), which exhibit red fluorescence. These labeled DNA fragments are used in various molecular biology applications, including in situ hybridization and fluorescence microscopy .
Scientific Research Applications
Tetramethylrhodamine-5-(2’-deoxyuridine-5’-triphosphate) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorescent probes for detecting specific DNA sequences.
Biology: Employed in fluorescence in situ hybridization (FISH) to visualize the location of specific DNA sequences within chromosomes.
Medicine: Utilized in diagnostic assays to detect genetic mutations and chromosomal abnormalities.
Industry: Applied in the development of fluorescently labeled oligonucleotides for various biotechnological applications
Mechanism of Action
Tetramethylrhodamine-5-(2’-deoxyuridine-5’-triphosphate) exerts its effects by incorporating into DNA during enzymatic reactions. The tetramethylrhodamine moiety provides red fluorescence, allowing for the visualization of labeled DNA fragments. The compound targets DNA polymerases and reverse transcriptases, which facilitate its incorporation into DNA .
Comparison with Similar Compounds
Similar Compounds
Fluorescein-12-(2’-deoxyuridine-5’-triphosphate): Provides yellow fluorescence and is used in similar applications as Tetramethylrhodamine-5-(2’-deoxyuridine-5’-triphosphate).
Digoxigenin-11-(2’-deoxyuridine-5’-triphosphate): Used for non-fluorescent labeling of DNA and detected using anti-digoxigenin antibodies.
Biotin-16-(2’-deoxyuridine-5’-triphosphate): Used for non-fluorescent labeling of DNA and detected using streptavidin
Uniqueness
Tetramethylrhodamine-5-(2’-deoxyuridine-5’-triphosphate) is unique due to its red fluorescence, which provides a distinct advantage in multiplex fluorescence labeling experiments. Its compatibility with various DNA polymerases and reverse transcriptases makes it a versatile tool in molecular biology .
Properties
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[[6-[3-[1-[(2R,4S,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynylamino]-6-oxohexyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H49N6O19P3/c1-47(2)27-12-15-30-34(20-27)65-35-21-28(48(3)4)13-16-31(35)39(30)32-19-25(11-14-29(32)42(54)55)40(52)45-17-7-5-6-10-37(51)44-18-8-9-26-23-49(43(56)46-41(26)53)38-22-33(50)36(66-38)24-64-70(60,61)68-71(62,63)67-69(57,58)59/h11-16,19-21,23,33,36,38,50H,5-7,10,17-18,22,24H2,1-4H3,(H7-,44,45,46,51,52,53,54,55,56,57,58,59,60,61,62,63)/t33-,36+,38+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWYUZBGAXYWAS-DCLZWXHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCCCCC(=O)NCC#CC5=CN(C(=O)NC5=O)C6CC(C(O6)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCCCCC(=O)NCC#CC5=CN(C(=O)NC5=O)[C@H]6C[C@@H]([C@H](O6)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H49N6O19P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1046.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














